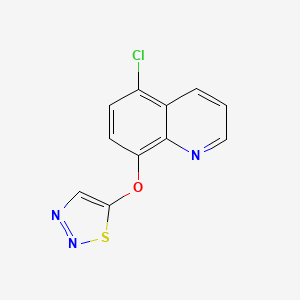

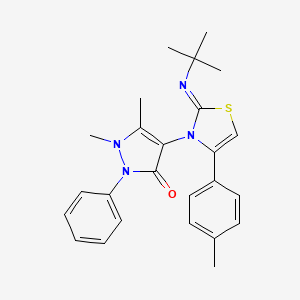

1-(4-碘苯甲酰)-4-甲基哌嗪

描述

4-Iodobenzoyl chloride is a chemical compound used in the preparation of various substances . It has been employed in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis . It is also used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .

Molecular Structure Analysis

The molecular formula of 4-Iodobenzoyl chloride is C7H4ClIO, with a molecular weight of 266.46 g/mol . The structure includes an iodine atom attached to a benzene ring, which is further connected to a carbonyl chloride group .Chemical Reactions Analysis

4-Iodobenzoyl chloride has been used in various chemical reactions, including the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .Physical and Chemical Properties Analysis

4-Iodobenzoyl chloride is a solid substance with a boiling point of 120-121 °C at 1 mmHg and a melting point of 63-65 °C . It has a density of 1.9±0.1 g/cm3 and a molar refractivity of 49.4±0.3 cm3 .科学研究应用

合成与材料发展

1-(4-碘苯甲酰基)-4-甲基哌嗪在合成与材料发展领域已找到应用。例如,它已被用于合成带芳香羧酸的复杂氢键盐。这些盐表现出稳健的氢键相互作用和增强其晶体结构的弱相互作用,从而形成不同的 3D 网状超分子结构。这表明其在创建具有特定结构性质的新型材料方面具有潜力 (杨宇等,2015)。

纳滤膜制造

该化合物也已应用于复合纳滤膜的制造中。一项研究证明了使用由 4-氨基苯甲酸和 1-甲酰哌嗪合成的 4-氨基苯甲酰哌嗪作为水性单体,用于在多孔聚醚砜 (PES) 超滤膜上制造薄膜。这些膜表现出高脱盐率,突出了该化学物质在改善水处理技术中的作用 (王伟,2013)。

有机化学和催化

1-(4-碘苯甲酰基)-4-甲基哌嗪的衍生物已用于有机化学中的各种催化过程中。例如,与所讨论化合物相关的碘苯已被用作 N-取代酰胺的氧化 C-H 胺化的催化剂,从而合成苯并咪唑。这说明了它在温和条件下促进复杂有机反应中的效用 (S. K. Alla 等,2013)。

光学性质和晶体工程

结构相关的化合物已对其光学性质和晶体工程方面进行了研究。使用甲基哌嗪的质子化衍生物研究碘银杂化物,揭示了受溶剂和有机阳离子影响的独特无机骨架。这些研究提供了关于设计具有特定光学性质的材料的见解,这对于光子学和电子学中的应用至关重要 (余坦来等,2014)。

安全和危害

作用机制

Target of Action

A structurally similar compound, 1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, has been shown to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Given its potential interaction with prostaglandin g/h synthase 1, it may influence the prostaglandin synthesis pathway . This could have downstream effects on inflammatory responses and pain perception.

Pharmacokinetics

The piperazine ring may enhance solubility and absorption, while the iodobenzoyl group could influence distribution and metabolism .

Result of Action

If it does indeed target prostaglandin g/h synthase 1, it could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses and pain perception .

属性

IUPAC Name |

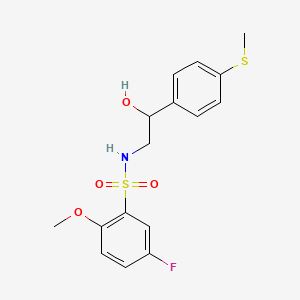

(4-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFZVHBKNMGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)